molecular formula C19H22F2N2 B5759264 1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine

1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No. B5759264
M. Wt: 316.4 g/mol
InChI Key: UCAFZLNMXMMDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine, also known as DF-MDPV, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and forensic toxicology.

Mechanism of Action

1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine acts as a reuptake inhibitor for both DAT and SERT, leading to increased levels of dopamine and serotonin in the synaptic cleft. This results in the activation of various downstream signaling pathways, leading to the observed physiological and behavioral effects.
Biochemical and Physiological Effects:
1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, increased heart rate and blood pressure, and increased locomotor activity. It has also been shown to induce anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for DAT and SERT, which allows for the investigation of specific signaling pathways and mechanisms. However, its potential for abuse and toxicity must be carefully considered when designing experiments, and appropriate safety measures must be taken.

Future Directions

There are several future directions for research on 1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine, including further investigation of its potential medicinal applications, such as the development of novel antidepressant or anxiolytic drugs. Additionally, research on the potential use of 1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine as a forensic marker for designer drugs in biological samples could have significant implications for law enforcement and public health. Finally, further investigation of the mechanisms underlying the observed physiological and behavioral effects of 1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine could lead to a better understanding of the neurobiology of addiction and drug abuse.

Synthesis Methods

1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-difluorobenzyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base, followed by purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, particularly as a ligand for the dopamine transporter (DAT) and the serotonin transporter (SERT). It has also been investigated for its potential use as a forensic marker for identifying designer drugs in biological samples. Additionally, 1-(3,4-difluorobenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have anxiogenic and locomotor-stimulating effects in animal models, which may have implications for understanding the mechanisms underlying drug addiction and abuse.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2/c1-14-4-3-5-19(15(14)2)23-10-8-22(9-11-23)13-16-6-7-17(20)18(21)12-16/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAFZLNMXMMDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.